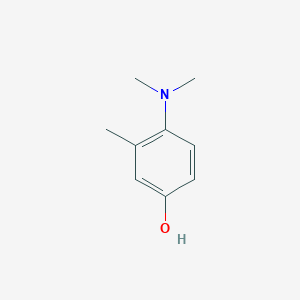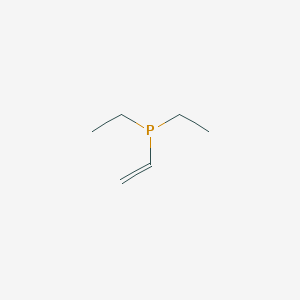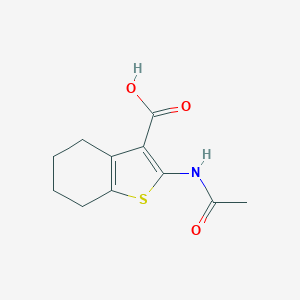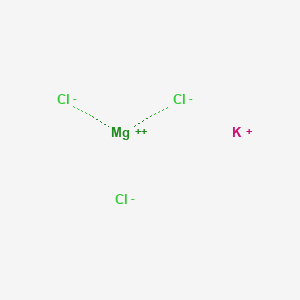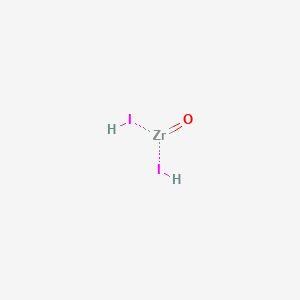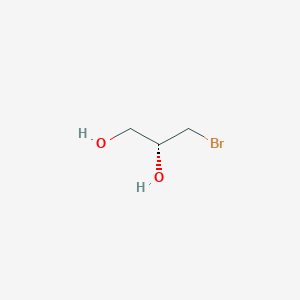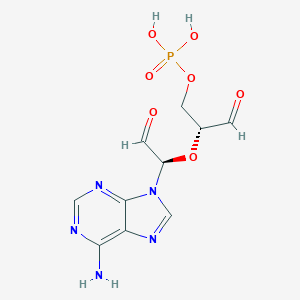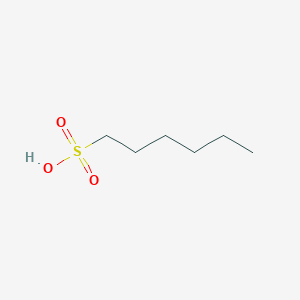
Hexanesulfonic acid
Overview
Description
Hexanesulfonic acid is an organic compound with the chemical formula C6H14O3S . It belongs to the class of organosulfonic acids, which are characterized by the presence of a sulfonic acid group attached to an alkyl chain. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Hexanesulfonic acid, particularly in its sodium salt form, is primarily used as an anionic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
Mode of Action
The mode of action of this compound involves its interaction with various substances to alter their properties. For instance, it has been found to be an efficient catalyst for the green synthesis of alpha-aminophosphonates . This involves the coupling of aldehydes/ketone, an amine, and triethyl phosphite under ultrasound irradiation at ambient temperature .
Biochemical Pathways
Organosulfonic acids like this compound are known to participate in various chemical reactions due to their strong acidic nature .
Pharmacokinetics
It is known to be suitable for high-performance liquid chromatography (hplc), indicating that it has properties that allow it to be absorbed and distributed in a system for analysis .
Result of Action
The result of this compound’s action can vary depending on its application. In the context of its use as a catalyst in the synthesis of alpha-aminophosphonates, the result is the successful formation of the desired compounds . As a surfactant, it can alter the properties of a solution, making it more conducive for certain reactions or processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy as a catalyst in the synthesis of alpha-aminophosphonates is enhanced under ultrasound irradiation at ambient temperature . Its storage conditions also affect its stability and efficacy. It is recommended to store it at room temperature under desiccating conditions .
Biochemical Analysis
Biochemical Properties
Hexanesulfonic acid is used as a catalyst during organic synthesis, supplying protons to the reaction . It also acts as a buffering agent in biochemical assays, effectively regulating the solution’s pH .
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role as a catalyst and buffering agent in biochemical reactions . It can donate protons, thereby influencing the pH and facilitating various biochemical reactions .
Temporal Effects in Laboratory Settings
It is known to be used in High-Performance Liquid Chromatography (HPLC), indicating its stability under various conditions .
Metabolic Pathways
This compound is not involved in any known metabolic pathways as it is not a naturally occurring metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanesulfonic acid can be synthesized through the sulfonation of hexane. The process involves the reaction of hexane with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction typically takes place in a solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: In industrial settings, this compound is often produced by the continuous sulfonation of hexane using sulfur trioxide gas. The reaction is carried out in a specially designed reactor where hexane and sulfur trioxide are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Hexanesulfonic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce this compound derivatives.
Reduction: Reduction of this compound can lead to the formation of hexane and sulfur dioxide.
Substitution: this compound can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate substitution reactions.
Major Products:
Oxidation: this compound derivatives.
Reduction: Hexane and sulfur dioxide.
Substitution: Various substituted hexane derivatives.
Scientific Research Applications
Hexanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) to improve the separation of analytes.
Biology: this compound is employed in the analysis of peptides and proteins.
Medicine: It is used in the preparation of pharmaceutical intermediates and as a component in drug formulations.
Industry: this compound is used in the production of antistatic agents and surfactants.
Comparison with Similar Compounds
Hexanesulfonic acid can be compared with other similar compounds such as:
Sodium hexanesulfonate: Similar in structure but exists as a sodium salt.
Octanesulfonic acid: Has a longer alkyl chain, resulting in different chemical properties and applications.
Heptanesulfonic acid: Intermediate between this compound and octanesulfonic acid in terms of chain length and properties.
Uniqueness: this compound is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity, making it highly effective as an ion-pairing reagent in HPLC.
Properties
IUPAC Name |
hexane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAQQULBLMNGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275556 | |
| Record name | Hexanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13595-73-8 | |
| Record name | Hexanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is hexanesulfonic acid frequently used in HPLC analysis of pharmaceuticals?
A: this compound, often as its sodium salt (1-hexanesulfonic acid sodium salt), is a popular ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). Its use enhances the retention and separation of charged analytes, like many pharmaceuticals, on the non-polar stationary phase. This is particularly useful for analyzing basic compounds that may otherwise elute too quickly or with poor peak shapes. [, , , , , , , , , , , , ]
Q2: Can you provide examples of specific pharmaceutical compounds analyzed using this compound in HPLC?
A2: Several studies highlight its use in analyzing diverse pharmaceuticals, including:
- Ibandronate sodium: A sensitive RP-HPLC method using this compound in the mobile phase enabled the accurate determination of ibandronate sodium in pharmaceutical formulations. []
- Diphenhydramine: An ion-pair RP-HPLC method utilizing this compound successfully quantified diphenhydramine in both liquid and solid dosage forms, also facilitating stability testing. []
- Nebivolol hydrochloride and valsartan: A simultaneous estimation method for these two drugs in a capsule formulation employed this compound as an ion-pairing reagent, yielding accurate and precise results. []
- Metformin hydrochloride: An RP-HPLC method for determining metformin hydrochloride in human urine and a dosage form utilized this compound in the mobile phase, enabling analysis without pretreatment of urine samples. []
- Carbocysteine: An HPLC method for assaying carbocysteine and related substances in an oral solution utilized a mobile phase containing this compound, achieving good separation and accurate quantification. []
- Vitamins: Various studies used this compound in HPLC methods for analyzing water-soluble B vitamins and vitamin C in pharmaceutical and food products, demonstrating its versatility for different analytes. [, , , ]
Q3: How does the pH of the mobile phase impact the retention of analytes when using this compound in HPLC?
A: The pH of the mobile phase significantly influences the ionization state of both the analyte and this compound. This, in turn, affects their interaction and retention on the stationary phase. Studies on benzodiazepines [] and fluoroquinolone derivatives [] showed that retention is highly pH-dependent, with maxima observed near the isoelectric points of the analytes.
Q4: Can this compound be used for analyzing complex matrices like food samples?
A: Yes, this compound has proven useful in analyzing complex food matrices. For example, a solid-phase extraction (SPE) method combined with HPLC effectively determined melamine in food samples using this compound in the mobile phase. []
Q5: What are the advantages of using this compound over other ion-pairing reagents in HPLC?
A5: While a comprehensive comparison is beyond this scope, some potential advantages of this compound include:
Q6: How is this compound used in studying the chemical behavior of platinum-based anticancer drugs?
A: this compound, specifically its sodium salt, played a crucial role in developing a reliable HPLC method for monitoring the hydrolysis products of cisplatin, a widely used anticancer drug. By ensuring the inertness of the mobile phase components toward the reactive hydrolysis products, researchers could accurately measure their levels in serum, providing valuable insights into cisplatin metabolism. []
Q7: Does this compound have applications in separation techniques beyond HPLC?
A: Yes, studies demonstrate its use in solid-phase extraction (SPE). For example, it served as an ion-pairing agent to isolate amphetamine and methamphetamine using pure hydrophobic interaction on a polymer-based C18 SPE cartridge. []
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula is C6H14O3S and its molecular weight is 182.25 g/mol.
Q9: Are there studies investigating the physicochemical properties of this compound in solution?
A: Yes, research has explored properties such as diffusion coefficients of this compound and related compounds in various solvents, offering insights into their behavior in solution. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(1-adamantyl)propoxy]-4-oxobutanoic acid](/img/structure/B88762.png)
